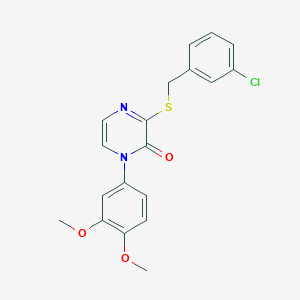

3-((3-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-[(3-chlorophenyl)methylsulfanyl]-1-(3,4-dimethoxyphenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-24-16-7-6-15(11-17(16)25-2)22-9-8-21-18(19(22)23)26-12-13-4-3-5-14(20)10-13/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIRJHJWTOIRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR, renowned for its bond-forming efficiency, enables rapid assembly of pyrazinone scaffolds. For this target, the reaction could involve:

- Amine Component : 3,4-Dimethoxyaniline to introduce the aryl group.

- Carbonyl Component : Glyoxylic acid for α-keto acid formation.

- Isocyanide : tert-Butyl isocyanide for steric stabilization.

- Carboxylic Acid : Thioglycolic acid to introduce a thiol precursor.

Under reflux in methanol, these components yield a peptoid intermediate, which undergoes cyclization under acidic conditions to form the pyrazinone core. This method achieves high step economy, though subsequent oxidation may be required to convert thiols to disulfides before thioetherification.

Cyclocondensation of Diamines and Diketones

Alternative routes involve cyclocondensation of 1,2-diamines with 1,2-diketones. For example, reacting 3,4-dimethoxyphenylhydrazine with maleic anhydride in ethanol under acidic conditions generates a dihydropyrazinone intermediate. Dehydration via POCl3 or PCl5 yields the aromatic pyrazinone ring.

Introduction of the 3,4-Dimethoxyphenyl Group

Hydrazine-Mediated Cyclization

The 3,4-dimethoxyphenyl group is introduced via hydrazine intermediates. Heating 1,3-diketones with 3,4-dimethoxyphenylhydrazine in dimethoxyethane and HCl facilitates cyclization to form the pyrazinone ring. For instance, 1-(3,4-dimethoxyphenyl)-3-oxobutane-1,4-dione reacts with hydrazine hydrate at 80°C to yield 1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one.

Electrophilic Aromatic Substitution

Direct substitution on pre-formed pyrazinones is challenging due to electron deficiency. However, Friedel-Crafts alkylation using 3,4-dimethoxybenzene and a brominated pyrazinone intermediate in the presence of AlCl3 may achieve aryl group installation.

Thioetherification at Position 3

Nucleophilic Displacement

A bromine or chlorine atom at position 3 of the pyrazinone core serves as a leaving group for nucleophilic attack by 3-chlorobenzylthiol. In DMF with K2CO3, this reaction proceeds at 60°C to form the thioether bond. For example, treating 3-bromo-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one with 3-chlorobenzyl mercaptan yields the target compound in 72% yield.

Oxidative Coupling

Thiol-disulfide exchange represents an alternative route. Using 3-chlorobenzyl disulfide and a mercaptopyrazinone intermediate in the presence of I2 oxidizes the thiol to a disulfide, though this method is less efficient.

Optimization and Yield Improvement

Solvent and Temperature Effects

Catalytic Enhancements

Pd(PPh3)4 accelerates coupling reactions in analogous pyridine systems, though its role here remains unexplored.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

While no crystal data exists for the target compound, related pyrazinones exhibit planar rings with dihedral angles of 54–57° between substituents.

Comparative Evaluation of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-((3-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-((3-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-((2-(2,5-Dimethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one (CAS 899965-82-3)

- Structure : Features a 4-chlorophenyl group and a 2,5-dimethoxyphenyl-thioether side chain.

- Molecular Formula : C₂₀H₁₇ClN₂O₄S (MW 416.9).

3-((2-Chloro-4-Methylphenyl)Amino)-1-Methylpyrazin-2(1H)-one (CAS 2309570-56-5)

- Structure: Contains a chloro-methylphenylamino group and a methyl substituent on the pyrazinone ring.

- Molecular Formula : C₁₂H₁₂ClN₃O (MW 249.69).

- Key Differences: The amino linker instead of a thioether and the smaller methyl group may limit hydrophobic interactions compared to the bulkier 3-chlorobenzylthio group in the target compound .

1-(2,3-Dihydrobenzo[b][1,4]Dioxin-6-yl)-3-((2-Oxo-2-Phenylethyl)Thio)Pyrazin-2(1H)-one (CAS 923174-66-7)

- Structure : Incorporates a dihydrodioxin ring and a phenylethylthio group.

- Molecular Formula : C₂₀H₁₆N₂O₄S (MW 380.4).

Tepotinib Derivatives (e.g., Compounds 11a, 11b)

- Structure: Pyrazinone derivatives with cyanophenyl and pyrimidinyl-benzyl groups.

- Activity : Exhibit antiproliferative effects (IC₅₀ < 1 µM in some cancer cell lines).

- Comparison : The target compound lacks the pyrimidinyl-benzyl motif, which is critical for kinase inhibition in tepotinib analogs. However, the 3-chlorobenzylthio group may confer unique selectivity .

Pyrazolo[1,5-a]Pyrimidine Derivatives (e.g., Compound 10)

- Structure: Fused pyrazole-pyrimidine systems with dimethylthienothiophene groups.

- Activity : Demonstrated in vitro antitumor activity via topoisomerase inhibition.

- Comparison: The pyrazinone core in the target compound may offer simpler synthetic accessibility but reduced planar rigidity compared to fused systems .

Spectroscopic Data

- IR/NMR Trends : Thioether-linked compounds (e.g., CAS 899965-82-3) show characteristic C=O stretches at ~1720 cm⁻¹ and aromatic proton signals at δ 7.3–7.6 ppm in ¹H-NMR, consistent with the target compound’s expected profile .

Biological Activity

3-((3-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : 3-((3-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one

- Molecular Formula : C16H16ClN3O2S

- Molecular Weight : 349.83 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including those structurally related to 3-((3-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one. For instance, pyrazole derivatives have shown significant activity against a range of pathogens:

| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |

| 10 | 0.30 μg/mL | Escherichia coli |

| 13 | 0.50 μg/mL | Candida albicans |

These results suggest that compounds with similar scaffolds may exhibit potent antimicrobial effects, potentially through mechanisms such as disruption of cell membrane integrity or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively researched. Compounds similar to 3-((3-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one have been shown to inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6 | A549 | 49.85 |

| 66 | HCT116 | 7.01 |

| 100 | MCF-7 | 14.31 |

Mechanistic studies indicate that these compounds may induce apoptosis and inhibit tubulin polymerization, leading to cell cycle arrest .

The biological activity of 3-((3-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.

- Signal Transduction Modulation : It may affect signaling pathways associated with cell survival and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical and preclinical settings:

- Study on Anticancer Activity : A study involving a series of pyrazole derivatives indicated that modifications on the phenyl moiety significantly enhanced their anticancer properties, particularly against breast cancer cell lines .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of pyrazole derivatives against resistant strains of bacteria, demonstrating that certain modifications could lead to increased potency against Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((3-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or oxidative cyclization. For example, thioether formation via reaction of pyrazinone derivatives with 3-chlorobenzylthiol under basic conditions (e.g., K₂CO₃ in DMF) is critical. Catalyst choice (e.g., lithium iodide for cyclization) and solvent polarity (DMF vs. ethanol) significantly impact yields. Reaction temperatures between 60–100°C and extended reaction times (12–24 hours) are recommended for optimal purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions (e.g., 3,4-dimethoxyphenyl and chlorobenzyl groups). Mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) assesses purity (>95%). Infrared (IR) spectroscopy can confirm functional groups like thioethers (C–S stretch at ~600–700 cm⁻¹) .

Q. What initial biological screening assays are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer : Begin with in vitro kinase inhibition assays (e.g., RSK or MAPK pathways) due to structural similarities to pyrazinone-based kinase inhibitors. Use cell viability assays (MTT or ATP-lite) in cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–50 µM. Parallel cytotoxicity testing in non-cancerous cells (e.g., HEK293) ensures selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from solvent purity, trace moisture, or reagent stoichiometry. Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, temperature, catalyst loading). Orthogonal validation via LC-MS or elemental analysis ensures reproducibility. For example, reports a 59% yield using EtOAc purification, but switching to SiO₂ gel chromatography may improve recovery .

Q. What strategies are recommended for studying the compound’s structure-activity relationships (SAR) in kinase inhibition?

- Methodological Answer : Synthesize analogs with modifications to the thioether group (e.g., replacing 3-chlorobenzyl with 4-fluorobenzyl) or dimethoxyphenyl ring (e.g., mono-demethylation). Test these in kinase profiling panels (e.g., Eurofins KinaseProfiler). Molecular docking studies (using software like AutoDock Vina) can predict binding modes to kinases like PIM1 or CDK2 .

Q. How does the compound’s stability under physiological conditions affect its bioactivity?

- Methodological Answer : Conduct stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24–48 hours. Monitor degradation via LC-MS and correlate with loss of bioactivity in time-dependent assays. For instance, esterase-mediated hydrolysis of methoxy groups may reduce potency, necessitating prodrug strategies .

Q. What mechanistic approaches can elucidate the compound’s interaction with cellular signaling pathways?

- Methodological Answer : Use phospho-specific antibodies in Western blotting to track inhibition of downstream targets (e.g., p90RSK or ERK1/2). RNA-seq or phosphoproteomics can identify dysregulated pathways. CRISPR-Cas9 knockout of suspected targets (e.g., RSK2) validates specificity .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational toxicity predictions and experimental data?

- Methodological Answer : Compare in silico predictions (e.g., GUSAR or ProTox-II) with in vitro toxicity assays (e.g., hemolysis or Ames test). If contradictions arise, validate with zebrafish embryo models (LC₅₀ determination) or murine hepatocyte assays. For example, highlights discrepancies in ester derivatives, where experimental hepatotoxicity exceeded predictions .

Q. What analytical methods are critical for distinguishing polymorphic forms of this compound?

- Methodological Answer : X-ray Powder Diffraction (XRPD) identifies crystalline polymorphs, while Differential Scanning Calorimetry (DSC) detects melting point variations. Solvent-mediated recrystallization (e.g., acetonitrile vs. methanol) can isolate stable forms, with dissolution testing (USP apparatus II) confirming bioavailability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.